Cas no 2110303-07-4 ((4H-1,2,4-triazol-3-yl)methanesulfonyl chloride)

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- (4H-1,2,4-triazol-3-yl)methanesulfonyl chloride

- 1H-1,2,4-Triazole-5-methanesulfonyl chloride

- EN300-1120626

- 2110303-07-4

-

- インチ: 1S/C3H4ClN3O2S/c4-10(8,9)1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7)

- InChIKey: DSRODGLEPFMPTR-UHFFFAOYSA-N

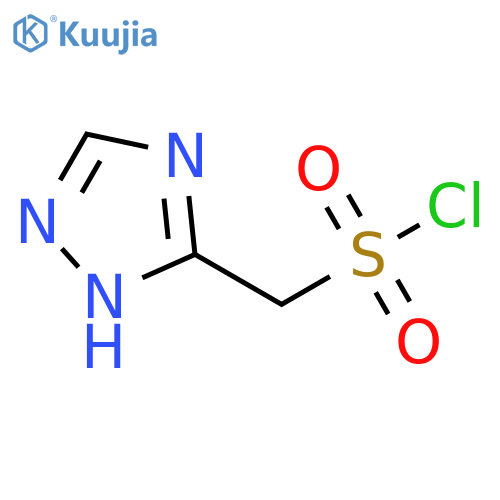

- ほほえんだ: N1C(CS(Cl)(=O)=O)=NC=N1

計算された属性

- せいみつぶんしりょう: 180.9712752g/mol

- どういたいしつりょう: 180.9712752g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 84.1Ų

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1120626-0.5g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1120626-0.05g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 95% | 0.05g |

$768.0 | 2023-10-27 | |

| Enamine | EN300-1120626-0.25g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 95% | 0.25g |

$840.0 | 2023-10-27 | |

| Enamine | EN300-1120626-5.0g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 5g |

$3645.0 | 2023-05-26 | ||

| Enamine | EN300-1120626-10g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Enamine | EN300-1120626-0.1g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1120626-1.0g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 1g |

$1256.0 | 2023-05-26 | ||

| Enamine | EN300-1120626-2.5g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1120626-10.0g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 10g |

$5405.0 | 2023-05-26 | ||

| Enamine | EN300-1120626-1g |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride |

2110303-07-4 | 95% | 1g |

$914.0 | 2023-10-27 |

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride 関連文献

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

8. Caper tea

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

(4H-1,2,4-triazol-3-yl)methanesulfonyl chlorideに関する追加情報

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride (CAS No. 2110303-07-4): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

(4H-1,2,4-triazol-3-yl)methanesulfonyl chloride (CAS No. 2110303-07-4) is a versatile reagent that has gained significant attention in the field of medicinal chemistry due to its unique structural features and reactivity. This compound belongs to the class of sulfonyl chlorides and is characterized by the presence of a 1,2,4-triazole ring attached to a methanesulfonyl group. The combination of these functionalities imparts distinct chemical properties that make it a valuable tool in the synthesis of various bioactive molecules.

The synthesis of (4H-1,2,4-triazol-3-yl)methanesulfonyl chloride typically involves a multi-step process. One common approach is the reaction of methanesulfonyl chloride with a suitable 1,2,4-triazole derivative. This reaction can be carried out under mild conditions using a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction. The resulting product is a white crystalline solid that is highly reactive and can be readily isolated and purified by recrystallization or column chromatography.

The physical and chemical properties of (4H-1,2,4-triazol-3-yl)methanesulfonyl chloride are well-documented in the literature. It is a highly reactive electrophile that readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity makes it an excellent reagent for the introduction of sulfonyl groups into organic molecules, which can significantly alter their biological properties.

In recent years, (4H-1,2,4-triazol-3-yl)methanesulfonyl chloride has been extensively studied for its potential applications in drug discovery and development. One notable application is in the synthesis of antifungal agents. The presence of the 1,2,4-triazole ring is known to enhance antifungal activity by interacting with specific fungal enzymes. For example, researchers have reported the synthesis of novel triazole derivatives using (4H-1,2,4-triazol-3-yl)methanesulfonyl chloride that exhibit potent antifungal activity against Candida species.

Beyond antifungal applications, (4H-1,2,4-triazol-3-yl)methanesulfonyl chloride has also been explored for its potential in the development of anti-inflammatory and antiproliferative agents. The sulfonyl group can modulate the lipophilicity and electronic properties of molecules, which are crucial factors in determining their biological activity. Studies have shown that triazole-sulfonyl derivatives synthesized using this reagent exhibit significant anti-inflammatory activity by inhibiting key enzymes involved in inflammation pathways.

In addition to its direct use in drug synthesis, (4H-1,2,4-triazol-3-yl)methanesulfonyl chloride has also found applications as an intermediate in the preparation of more complex molecules. For instance, it can be used to introduce both the sulfonyl and triazole functionalities into target molecules through sequential reactions. This versatility makes it an attractive choice for chemists working on the development of novel therapeutic agents.

The safety and handling of (4H-1,2,4-triazol-3-yl)methanesulfonyl chloride should be carefully considered due to its reactivity and potential hazards. It is recommended to handle this compound under inert conditions and to use appropriate personal protective equipment (PPE) such as gloves and goggles. Additionally, proper storage conditions should be maintained to prevent degradation or contamination.

In conclusion, (4H-1,2,4-triazol-3-yl)methanesulfonyl chloride (CAS No. 2110303-07-4) is a valuable reagent in medicinal chemistry with a wide range of applications in drug discovery and development. Its unique combination of functional groups provides opportunities for the synthesis of bioactive molecules with diverse therapeutic potentials. Ongoing research continues to explore new avenues for its use in addressing unmet medical needs.

2110303-07-4 ((4H-1,2,4-triazol-3-yl)methanesulfonyl chloride) 関連製品

- 854243-21-3(2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)

- 1058232-89-5(2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(pyridin-2-yl)acetamide)

- 441292-10-0(2-(2-chlorophenyl)-3-(4-methyl-3-nitrobenzenesulfonyl)-1,3-thiazolidine)

- 933778-28-0(3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde)

- 2034464-93-0(3-(3-chlorophenyl)-N-[2-(furan-3-yl)ethyl]propanamide)

- 1361547-93-4(4-Iodo-3-(2,3,4-trichlorophenyl)pyridine)

- 2205504-91-0(3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid)

- 737000-96-3((S)-(+)-2-HEXYL ISOTHIOCYANATE)

- 864916-81-4(N-(2H-1,3-benzodioxol-5-yl)methyl-2-(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanylacetamide)

- 1848487-46-6(1-[(3S)-3-Aminopyrrolidin-1-yl]-3-fluoropropan-2-ol)